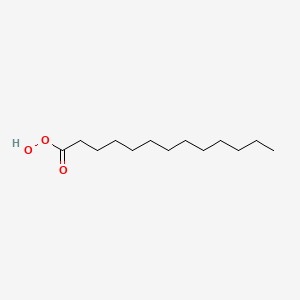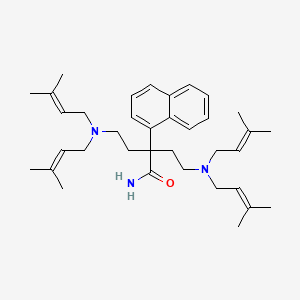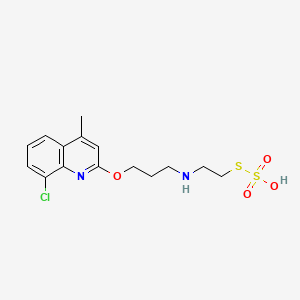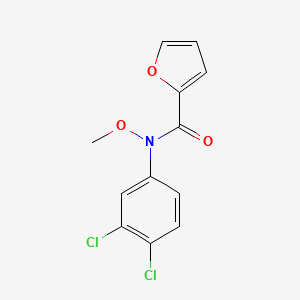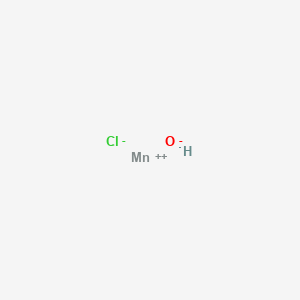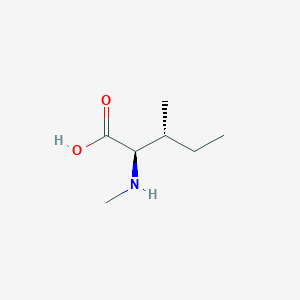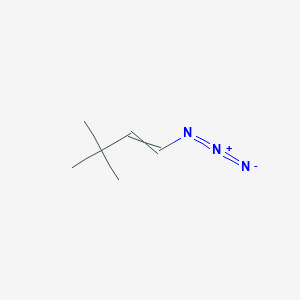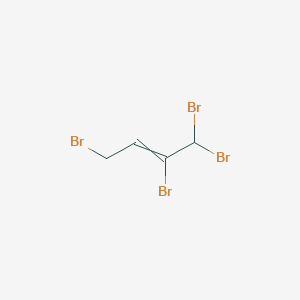
1,1,2,4-Tetrabromobut-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,4-Tetrabromobut-2-ene is an organobromine compound with the molecular formula C4H4Br4 This compound is characterized by the presence of four bromine atoms attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,1,2,4-Tetrabromobut-2-ene can be synthesized through the bromination of butadiene. The reaction typically involves the addition of bromine (Br2) to butadiene in a controlled environment. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product. The reaction is usually carried out at lower temperatures to avoid side reactions and ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and advanced separation techniques ensures high efficiency and purity of the final product. The process is optimized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions: 1,1,2,4-Tetrabromobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-bromine bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-).
Electrophiles: Such as hydrogen bromide (HBr) or other halogens.
Conditions: Reactions are typically carried out in polar solvents and may require catalysts or specific temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxylated derivatives, while addition reactions with hydrogen bromide can produce dibromo derivatives.
科学的研究の応用
1,1,2,4-Tetrabromobut-2-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which 1,1,2,4-Tetrabromobut-2-ene exerts its effects involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific context and application of the compound.
類似化合物との比較
1,1,2,2-Tetrabromoethane: Another halogenated hydrocarbon with similar bromine content but a different carbon backbone.
1,4-Dibromobut-2-ene: A related compound with fewer bromine atoms and different reactivity.
Uniqueness: 1,1,2,4-Tetrabromobut-2-ene is unique due to its specific arrangement of bromine atoms and the resulting chemical properties
特性
CAS番号 |
36678-46-3 |
|---|---|
分子式 |
C4H4Br4 |
分子量 |
371.69 g/mol |
IUPAC名 |
1,1,2,4-tetrabromobut-2-ene |
InChI |
InChI=1S/C4H4Br4/c5-2-1-3(6)4(7)8/h1,4H,2H2 |
InChIキー |
ABPBLBIKUSLDKW-UHFFFAOYSA-N |
正規SMILES |
C(C=C(C(Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


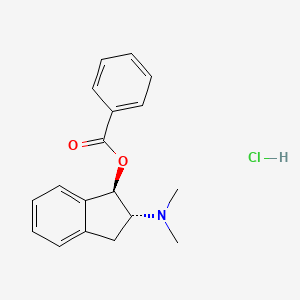
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)


